molecular formula C12H19Cl2FN2 B1531193 1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 1258649-78-3

1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride

Cat. No.: B1531193
CAS No.: 1258649-78-3
M. Wt: 281.19 g/mol
InChI Key: NBINQBXQWGDWTJ-UHFFFAOYSA-N
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Description

“1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 1258649-78-3 . It has a molecular weight of 281.2 and is typically stored at room temperature . The compound is usually in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC Name of the compound is "this compound" . The InChI Code is "1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H" .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 281.2 . It is typically stored at room temperature and is usually in powder form .

Scientific Research Applications

Synthesis and Drug Development

1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride is integral in the synthesis of various pharmacologically active compounds. For instance, it has been used in the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, where improvements in the coupling reaction yielded significant enhancements in reproducibility and overall yield. This advancement is crucial for the preparation of kilogram quantities of the compound, highlighting its potential in large-scale pharmaceutical manufacturing processes (Ironside et al., 2002).

Antitumor Activity

The compound's derivatives have shown promise in antitumor activity. A novel series incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group into 1,2,4-triazole Schiff bases, synthesized using microwave irradiation, demonstrated significant inhibitory activity against tumor cells, specifically CDC25B. This suggests that derivatives of this compound could be beneficial in developing new antitumor agents (Ding et al., 2016).

Radioligands for Neuroimaging

The compound has also been used in the development of radioligands for neuroimaging studies. For example, [18F]p-MPPF, a radiolabeled antagonist, has been utilized in researching 5-HT1A receptors with positron emission tomography (PET). This application is significant for studying serotonergic neurotransmission and could have implications for understanding various neurological disorders (Plenevaux et al., 2000).

Antibacterial Agents

In the realm of antibacterial research, novel quinolone derivatives containing piperazine groups have been synthesized and shown to possess comparable in vitro antibacterial activity to that of ciprofloxacin. These findings indicate the potential of this compound derivatives as candidates for new antibacterial agents, showcasing the compound's versatility in medicinal chemistry (Ziegler et al., 1990).

Safety and Hazards

The compound is considered hazardous. It has been associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-[1-(2-fluorophenyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBINQBXQWGDWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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